3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one
Description
Significance of Polycyclic Aromatic Ketone Systems in Organic Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.orgnumberanalytics.com When these systems incorporate a ketone functional group, they are known as polycyclic aromatic ketones (PAKs) or oxygenated PAHs (OPAHs). nih.gov These structures are significant in organic chemistry for several reasons.
Firstly, they are recognized as important structural motifs in numerous natural products and pharmaceuticals. frontiersin.org The rigid, well-defined geometry of polycyclic systems makes them ideal scaffolds for arranging functional groups in specific spatial orientations to interact with biological targets. nih.govfrontiersin.org Secondly, the ketone group provides a reactive handle for a wide array of chemical transformations. juniperpublishers.com It can be targeted for nucleophilic additions, reductions, condensations, and rearrangements, allowing for the diversification of the core scaffold into a library of new derivatives. juniperpublishers.com Furthermore, the extended π-system of these molecules often results in interesting photophysical and electronic properties, making them candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs). juniperpublishers.com The study of PAKs is also driven by their environmental presence, as they can be formed from the incomplete combustion of organic matter and the degradation of other PAHs. nih.govnih.gov
Strategic Importance of Halogenated Polycyclic Scaffolds
The introduction of halogen atoms, such as bromine, onto polycyclic scaffolds is a key strategic move in modern synthetic chemistry. Halogenation serves multiple purposes that enhance the utility of these molecular frameworks.
Modulation of Physicochemical Properties: Halogens are highly electronegative and can significantly alter the electronic properties of the aromatic system. This can influence a molecule's reactivity, stability, and, in a biological context, its binding affinity to target proteins and its metabolic profile.
Synthetic Handles for Cross-Coupling Reactions: Halogen atoms, particularly bromine and iodine, are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions. This allows chemists to use halogenated scaffolds as versatile intermediates for constructing carbon-carbon and carbon-heteroatom bonds with high precision. Reactions like the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling enable the attachment of a wide variety of new functional groups.
Direction of Molecular Assembly: The position of halogen atoms can direct the regiochemistry of subsequent reactions, providing control over the final structure of complex molecules. mdpi.com This is crucial for building molecules with specific, well-defined architectures.
The ability to selectively install halogens on a polycyclic frame like dibenzo[a,d]cyclohepten-5-one transforms it from a simple ketone into a powerful platform for creating diverse and complex chemical entities.
Overview of Research Trajectories for Dibenzo[a,d]cyclohepten-5-one Derivatives
The dibenzo[a,d]cyclohepten-5-one scaffold is the parent structure for a range of important molecules, most notably in the pharmaceutical industry. juniperpublishers.comnih.gov Research into its derivatives has historically been driven by the search for new central nervous system agents.
A prime example is the class of tricyclic antidepressants (TCAs). Although not a ketone itself, the well-known antidepressant drug Amitriptyline is synthesized from the related 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone). mdpi.com The synthesis involves modifying the ketone at the 5-position to introduce the dimethylaminopropylidene side chain that is crucial for its pharmacological activity. mdpi.com Another significant derivative is Cyproheptadine, a first-generation antihistamine that also features a modified dibenzo[a,d]cycloheptene core. wikipedia.org
More recent research continues to explore this scaffold. Synthetic efforts focus on various transformations, including:
Functionalization of the Carbonyl Group: Converting the ketone into oximes, imines, or epoxides to introduce new side chains and build novel heterocyclic systems fused to the main framework. juniperpublishers.commdpi.com
Reactions at the Aromatic Rings: Introducing substituents like halogens to pave the way for further derivatization through cross-coupling reactions. mdpi.com
Modifications to the Central Ring: Exploring reactions of the seven-membered ring to alter the conformation and properties of the tricyclic system. juniperpublishers.com
These research trajectories highlight the enduring utility of the dibenzo[a,d]cyclohepten-5-one scaffold as a "privileged" structure in medicinal chemistry. juniperpublishers.commdpi.com
Scope and Objectives of Academic Inquiry on 3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one
Academic inquiry into the specific compound This compound focuses on its role as a key synthetic intermediate. The primary objective of its preparation is to leverage the two bromine atoms as strategic functional handles for building more complex molecules that are otherwise difficult to access.
The synthesis of this compound is typically achieved through the regioselective bromination of the parent dibenzosuberone (B195587), yielding the para, para substituted product as one of the main isomers. mdpi.com The bromine atoms are positioned at the 3 and 7 positions, which are para to the bridgehead carbons of the central seven-membered ring.
Once synthesized, this compound serves as a precursor for novel derivatives. For example, research has demonstrated its use in the synthesis of new potential tricyclic antidepressants. mdpi.com In these syntheses, the ketone at position 5 is first converted into a different functional group (such as a hydroxyl group via a Grignard reaction), and then the bromine atoms can be targeted for further modification, or they can be retained to study their influence on biological activity. mdpi.com The compound is thus a critical node in a divergent synthetic strategy, enabling the creation of a family of related compounds from a single, well-defined precursor.
Structure
3D Structure
Properties
IUPAC Name |
5,14-dibromotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2O/c16-11-5-3-9-1-2-10-4-6-12(17)8-14(10)15(18)13(9)7-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFJGNMPGCZWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 3,7 Dibromo Dibenzo A,d Cyclohepten 5 One
Historical Development of Dibenzo[a,d]cyclohepten-5-one Synthesis
The synthesis of the tricyclic core of dibenzo[a,d]cyclohepten-5-one, also known as dibenzosuberenone (B194781), has been a subject of interest due to its presence in various pharmacologically active compounds. google.comjuniperpublishers.com
Classical Approaches to the Core Framework
Early and classical methods for constructing the dibenzo[a,d]cyclohepten-5-one skeleton primarily relied on intramolecular cyclization reactions. One of the fundamental approaches involves the cyclocondensation of dibenzyl-o-carboxylic acid. This method, often carried out at high temperatures (180°C to 280°C) with a catalytic amount of a strong acid like polyphosphoric acid or toluenesulfonic acid, facilitates the formation of the seven-membered ring through an electrophilic attack of a carboxylic acid derivative onto the adjacent aromatic ring. google.com The continuous removal of water is crucial for driving the reaction to completion. google.com
Another well-established route starts from 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone). The synthesis of dibenzosuberone (B195587) itself can be achieved through the cyclization of 2-(2-phenylethyl)benzoic acid. researchgate.net The subsequent conversion of dibenzosuberone to dibenzosuberenone involves a dehydrogenation reaction. This can be accomplished through methods like photo-induced monobromination followed by dehydrohalogenation. researchgate.net More recent advancements have introduced environmentally friendlier oxidation methods, such as using air as the oxidant in the presence of a base and a phase transfer catalyst. google.com
| Starting Material | Key Reagents | Product | Reaction Type |
| Dibenzyl-o-carboxylic acid | Polyphosphoric acid or Toluenesulfonic acid, heat | 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | Intramolecular Friedel-Crafts acylation |
| 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | N-Bromosuccinimide (NBS), light; then a base (e.g., DBN) | 5H-Dibenzo[a,d]cyclohepten-5-one | Bromination-Dehydrobromination |
| 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | Air, NaOH/KOH, Phase transfer catalyst (e.g., Tetrabutyl hydrogen sulphate) | 5H-Dibenzo[a,d]cyclohepten-5-one | Oxidation/Dehydrogenation |
Evolution of Convergent and Divergent Synthetic Strategies
The evolution of synthetic strategies has seen a shift towards more efficient and flexible convergent and divergent approaches. In a convergent synthesis , different fragments of the target molecule are prepared separately and then joined together at a late stage. researchgate.netnih.gov For the dibenzo[a,d]cyclohepten-5-one framework, a convergent strategy could involve the Suzuki-Miyaura coupling of a 2-formylphenylboronic acid with a 2'-bromoacetophenone (B1265738) derivative. The resulting biaryl compound can then undergo an intramolecular aldol (B89426) condensation to form the seven-membered ring. nih.gov This approach allows for the independent synthesis and modification of the two aromatic rings before their coupling, offering greater flexibility in introducing various substituents.
Conversely, a divergent synthesis starts from a common intermediate that can be elaborated into a variety of different target molecules. rsc.org Starting with a pre-formed dibenzo[a,d]cyclohepten-5-one core, various derivatives can be synthesized through functional group transformations on the aromatic rings or at the carbonyl group. This is particularly relevant for creating a library of substituted analogs for structure-activity relationship studies.
Targeted Synthesis of Brominated Dibenzo[a,d]cyclohepten-5-one Derivatives
The synthesis of 3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one requires the regioselective introduction of two bromine atoms onto the dibenzo[a,d]cyclohepten-5-one scaffold.
Regioselective Bromination Strategies for Dibenzo[a,d]cyclohepten-5-one
The key to synthesizing the 3,7-dibromo derivative lies in controlling the regioselectivity of the bromination reaction. The dibenzo[a,d]cyclohepten-5-one molecule has several positions available for electrophilic substitution. The carbonyl group is a deactivating group and a meta-director. However, its influence is transmitted through the benzene (B151609) rings. The positions ortho and para to the bridgehead carbons are activated. The positions 3 and 7 are para to the bridgehead carbon connecting to the other ring and are electronically activated, making them susceptible to electrophilic attack.
Electrophilic aromatic bromination is the most common method for introducing bromine atoms onto an aromatic ring. nih.govresearchgate.net The reaction typically involves an electrophilic bromine species, which can be generated from molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) or from other brominating agents like N-bromosuccinimide (NBS). nih.govmasterorganicchemistry.com
The mechanism proceeds through a two-step process:
The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org
A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring. libretexts.org
For the dibenzo[a,d]cyclohepten-5-one, the bromine electrophile would preferentially attack the electron-rich positions 3 and 7.
Achieving the desired 3,7-dibromo substitution pattern requires careful selection of brominating agents and reaction conditions. The use of a stoichiometric amount of a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724) or a chlorinated solvent is a common strategy for regioselective bromination. nih.gov The reaction is often carried out at a controlled temperature to prevent over-bromination or side reactions. nih.gov
Given the symmetry of the unsubstituted dibenzo[a,d]cyclohepten-5-one, the 3 and 7 positions are equivalent. Therefore, a dibromination reaction is expected to yield the 3,7-dibromo product. The challenge lies in preventing the formation of other polybrominated isomers. The deactivating effect of the first introduced bromine atom might necessitate harsher conditions for the introduction of the second bromine atom.
| Brominating Agent | Catalyst/Conditions | Typical Application |
| Br₂ | FeBr₃ or AlCl₃ | General purpose aromatic bromination |
| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature or mild heating | Regioselective bromination of activated rings |
| Tetraalkylammonium tribromides | - | Highly para-selective for phenols |
Catalytic Systems for Dibromination
The direct dibromination of the parent 5H-Dibenzo[a,d]cyclohepten-5-one at the 3 and 7 positions represents a primary synthetic route. This transformation is an electrophilic aromatic substitution. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in readily available literature, the principles of electrophilic aromatic bromination suggest the utility of Lewis acid catalysts to polarize the brominating agent (e.g., Br₂).
Common brominating agents used for aromatic systems include N-bromosuccinimide (NBS), often in conjunction with a protic or Lewis acid catalyst. nih.gov For instance, the bromination of various aromatic compounds has been successfully achieved using NBS in solvents like acetonitrile or carbon tetrachloride. nih.govresearchgate.net The regioselectivity of such reactions is highly dependent on the electronic nature of the substrate and the reaction conditions. nih.govresearchgate.net In the case of dibenzo[a,d]cyclohepten-5-one, the positions para to the bridgehead connection (positions 3 and 7) are electronically activated and sterically accessible, favoring substitution at these sites.
Alternative, non-metallic systems can also be employed. Dioxane dibromide, a solid brominating agent, has been used for the regioselective bromination of other heterocyclic systems and presents a viable, potentially milder, alternative to traditional Br₂/Lewis acid systems. researchgate.net
Synthesis via Functional Group Interconversions on Pre-Brominated Scaffolds
While the synthesis of this compound from other brominated precursors is not explicitly detailed, its role as a pre-brominated scaffold for further chemical modification is documented. mdpi.com This highlights the synthetic utility of the ketone functional group within the target molecule. For example, the carbonyl group can be readily converted into other functionalities, demonstrating the compound's value as a versatile intermediate.
A key transformation is the Grignard reaction, where the ketone is treated with an organomagnesium reagent. mdpi.com This converts the carbonyl group into a tertiary alcohol, which can then undergo subsequent reactions such as dehydration to form an exocyclic double bond. mdpi.com These reactions demonstrate that the 3,7-dibromo substitution pattern is stable to strongly nucleophilic and acidic conditions, making the compound a robust building block.
Table 1: Example of Functional Group Interconversion Starting from 3,7-Dibromodibenzosuberone mdpi.com
| Step | Reactants | Reagents & Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 3,7-Dibromodibenzosuberone, 3-Dimethylamino-1-propylchloride | Mg, I₂ (cat.), THF, 0 °C to reflux | 5-(3-Dimethylaminopropyl)-5-hydroxy-3,7-dibromodibenzosuberone | 65% |
This table illustrates the conversion of the ketone to other functional groups, showcasing its utility as a pre-brominated synthetic intermediate.
Multi-Component and Cascade Reaction Approaches to this compound
Modern synthetic chemistry emphasizes efficiency through multi-component reactions (MCRs) and cascade (or domino) reactions, which allow for the construction of complex molecules in a single pot. researchgate.netresearchgate.net While a specific MCR for the direct synthesis of this compound is not described in the literature, strategies for assembling the core dibenzocycloheptenone ring system have been developed.
One such advanced strategy involves a sequential Suzuki-Miyaura coupling followed by an intramolecular aldol condensation. This approach has been successfully applied to the synthesis of isomeric dibenzo[a,c]cyclohepten-5-ones. The process begins with the palladium-catalyzed coupling of a 2'-bromoacetophenone with a 2-formylphenylboronic acid to form a biaryl intermediate. This intermediate is then subjected to acid-promoted cyclization via an aldol condensation to construct the seven-membered ring in excellent yields. This methodology demonstrates a powerful and convergent route to the dibenzocycloheptenone core.
Adapting this strategy for the 3,7-dibromo derivative would require starting with appropriately brominated phenylboronic acids or bromoacetophenones.
Optimization of Reaction Conditions and Yield Enhancement for this compound
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent is critical in electrophilic bromination, influencing both reaction rate and selectivity. For the bromination of aromatic rings, inert solvents such as dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) are commonly used to avoid participation in the reaction. mdpi.com
The polarity of the solvent can significantly affect the product distribution in bromination reactions. Studies on other aromatic systems have shown that solvent polarity can influence the ratio of syn and anti addition products in the bromination of dihydroazulenes, with less polar solvents like carbon tetrachloride favoring one isomer and more polar solvents like nitromethane (B149229) favoring another. chemicalbook.com While the direct bromination of dibenzo[a,d]cyclohepten-5-one does not involve such stereoisomerism, solvent choice could still influence the regioselectivity (e.g., the ratio of 3,7-dibromo to other isomers) by stabilizing or destabilizing charged intermediates.
Furthermore, solvent-free reaction conditions represent a green and efficient alternative. Using a solid brominating agent like dioxane dibromide without a solvent can lead to faster reactions, higher purity of the product, and reduced chemical waste. researchgate.net
Table 2: General Solvent Effects in Bromination Reactions
| Solvent Type | Examples | Typical Role/Effect | Reference |
|---|---|---|---|
| Non-polar, Inert | CCl₄, Hexane | Acts as a simple medium for reagents; generally does not influence mechanism. | mdpi.com |
| Polar, Aprotic | CH₂Cl₂, CHCl₃ | Common choice for brominations; dissolves a wide range of substrates. | chemicalbook.com |
| Polar, Protic | Acetic Acid | Can participate in the reaction or act as a catalyst; may lead to side products. | researchgate.net |
Temperature and Pressure Influences on Synthesis
Temperature is a key parameter in controlling the outcome of the synthesis. Electrophilic aromatic bromination may require heating to overcome the activation energy, particularly if the aromatic ring is deactivated. However, elevated temperatures can also promote the formation of undesired byproducts through over-bromination or decomposition. For related syntheses, such as the dehydrogenation of 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one to its unsaturated counterpart, temperatures around 80°C are employed. google.com Optimal temperature control is therefore essential to maximize the yield of the desired 3,7-dibromo product.
Pressure is generally not a significant variable in solution-phase reactions such as this, unless a gaseous reagent is used. The synthesis and manipulation of this compound typically proceed at atmospheric pressure.
Catalyst Loading and Ligand Design in Bromination and Cyclization Reactions
In catalyzed reactions, optimizing catalyst loading is crucial for balancing reaction efficiency, cost, and ease of product purification. For Lewis acid-catalyzed brominations, the loading would be adjusted to ensure complete reaction without promoting excessive side reactions.
In the context of constructing the dibenzocycloheptenone skeleton via cross-coupling reactions, catalyst and ligand choice are paramount. For instance, in the Suzuki-Miyaura coupling approach to building biaryl precursors, the design of phosphine (B1218219) ligands is critical for achieving high yields, especially with sterically hindered substrates. The development of water-soluble ligands has also enabled these reactions to be performed in aqueous media with very low catalyst loading, enhancing the sustainability of the process. For the synthesis of dibenzo[a,c]cyclohepten-5-ones, a specific catalyst system of Pd(OAc)₂ with a CataCXium PIntB ligand was found to be highly efficient. This highlights the importance of ligand design in facilitating the key bond-forming steps required to build the molecular framework.
Green Chemistry Principles in the Synthesis of this compound
The traditional synthetic routes to this compound often employ halogenated solvents and strong Lewis acids, which can raise environmental and safety concerns. google.comepo.org In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign synthetic methodologies. While specific green synthesis routes for this compound are not extensively documented, general advancements in green bromination techniques offer potential alternatives.
One promising approach is the use of greener brominating agents and solvent systems. For example, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been identified as a more environmentally friendly brominating reagent compared to molecular bromine. researchgate.netelsevierpure.com It is a stable, crystalline solid that is safer to handle. researchgate.net Furthermore, the use of non-halogenated solvents like tetrahydrofuran (B95107) (THF) in conjunction with reagents like DBDMH can significantly reduce the environmental impact of the synthesis. researchgate.netelsevierpure.com
Another green chemistry strategy involves exploring solvent-free reaction conditions or the use of aqueous media. researchgate.net While the direct application of these methods to the dibenzosuberone system requires further investigation, they represent a valuable direction for future research aimed at developing more sustainable synthetic protocols. Additionally, the development of catalytic systems that can be recycled and reused would contribute to the atom economy and reduce waste generation in the production of brominated aromatic compounds.
A novel method for preparing bromo-substituted 7-amino phthalides under acidic conditions has been reported as an environmentally friendly process. chemrxiv.org This type of approach, which may involve the in-situ generation of the brominating species, could potentially be adapted for the synthesis of brominated dibenzosuberones, thereby minimizing the use of hazardous reagents. The exploration of these and other green chemical principles is crucial for the future sustainable production of this compound and related compounds.
| Green Chemistry Approach | Potential Reagents/Conditions | Advantages | Reference |
| Alternative Brominating Agent | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Safer handling, less toxic | researchgate.netelsevierpure.com |
| Greener Solvents | Tetrahydrofuran (THF) | Reduced environmental impact compared to chlorinated solvents | researchgate.netelsevierpure.com |
| Novel Reaction Conditions | Acidic conditions for in-situ bromination | Potential for reduced waste and hazardous reagent use | chemrxiv.org |
Advanced Spectroscopic and Structural Elucidation of 3,7 Dibromo Dibenzo A,d Cyclohepten 5 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No published research providing a high-resolution NMR analysis of this compound could be located.
Advanced 1D NMR (¹H, ¹³C, DEPT, NOE) for Atom Connectivity and Environment
Specific chemical shifts (δ), coupling constants (J), and NOE correlations for 3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one are not available in the reviewed literature.
Two-Dimensional (2D) NMR Techniques for Structural Correlation
No 2D NMR spectra (COSY, TOCSY, HSQC, HMBC, NOESY, ROESY) for this compound have been published, preventing an analysis of its proton-proton spin networks and heteronuclear correlations.
COSY and TOCSY for Proton-Proton Spin Networks
Experimental COSY or TOCSY data is unavailable.
HSQC and HMBC for Heteronuclear Correlations
Experimental HSQC or HMBC data is unavailable.
NOESY and ROESY for Spatial Proximity and Conformational Analysis
Experimental NOESY or ROESY data is unavailable.
Analysis of Bromine Isotope Effects in NMR Spectroscopy
While the theoretical basis for bromine isotope effects on NMR spectra is established, a specific analysis pertaining to this compound cannot be performed without experimental data.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions. This data is pivotal for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful tool for unequivocally determining the elemental formula of a molecule. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
For this compound, with a chemical formula of C₁₅H₈Br₂O, the expected exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion region will exhibit a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₅H₈Br₂O)
| Ion | Calculated Exact Mass | Relative Abundance (%) |
| [M]⁺ (C₁₅H₈⁷⁹Br₂O) | 365.8989 | 50.69 |
| [M+2]⁺ (C₁₅H₈⁷⁹Br⁸¹BrO) | 367.8969 | 100.00 |
| [M+4]⁺ (C₁₅H₈⁸¹Br₂O) | 369.8948 | 49.31 |
This data is theoretical and serves as an expected reference.
The experimental determination of these exact masses via HRMS would provide conclusive evidence for the elemental composition of the title compound, distinguishing it from any other isobaric species.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Elucidation
Tandem mass spectrometry (MS/MS) is a technique used to induce and analyze the fragmentation of a selected precursor ion. The resulting fragment ions provide valuable information about the connectivity of atoms within the molecule, aiding in its structural elucidation. The fragmentation of this compound would likely proceed through characteristic pathways for aromatic ketones and organobromine compounds.
Common fragmentation pathways for dibenzosuberone-type structures often involve the loss of small, stable molecules or radicals. For the title compound, expected fragmentation could include:
Loss of CO: A common fragmentation for ketones, leading to the formation of a dibenzocycloheptatriene-type cation.
Loss of Br: Cleavage of a carbon-bromine bond.
Loss of HBr: Elimination of a hydrogen atom and a bromine atom.
Ring Contraction/Rearrangement: Complex rearrangements of the seven-membered ring.
The analysis of the MS/MS spectrum allows for the construction of a fragmentation pathway, providing a structural fingerprint of the molecule.
Ionization Techniques for Dibenzo[a,d]cyclohepten-5-one Derivatives
The choice of ionization technique is crucial in mass spectrometry as it can influence the extent of fragmentation and the type of ions observed. For dibenzo[a,d]cyclohepten-5-one derivatives, several ionization methods can be employed.
Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample. spectrabase.com It typically leads to extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation and library matching. spectrabase.com However, the molecular ion may be weak or absent in some cases.
Electrospray Ionization (ESI): A "soft" ionization technique that is particularly useful for polar and large molecules. nist.gov It typically produces protonated molecules ([M+H]⁺) or adducts with minimal fragmentation. nist.gov This method is well-suited for coupling with liquid chromatography (LC-MS).
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for less polar, thermally stable compounds. spectrabase.com It often produces protonated molecules and is compatible with LC-MS. spectrabase.com
Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization method where the sample is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. spectrabase.com It is particularly effective for non-volatile and large molecules, typically forming singly charged ions. spectrabase.com
The choice among these techniques would depend on the specific analytical goal, whether it is to obtain a detailed fragmentation pattern for structural confirmation or to gently ionize the molecule to primarily observe the molecular ion for accurate mass determination.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and probing the molecular structure.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups.
For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands for its key structural features. Based on the spectroscopy of similar aromatic ketones, the following peaks can be anticipated:
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |
| 3100 - 3000 | C-H stretch | Aromatic C-H stretching vibrations. |
| 1680 - 1660 | C=O stretch | Strong absorption characteristic of the conjugated ketone carbonyl group. The conjugation with the aromatic rings lowers the frequency compared to a saturated ketone. |
| 1600 - 1450 | C=C stretch | Aromatic ring carbon-carbon stretching vibrations. |
| ~1200 - 1000 | C-Br stretch | Carbon-bromine stretching vibrations. |
| 900 - 675 | C-H bend | Out-of-plane bending vibrations of aromatic C-H bonds, which can be indicative of the substitution pattern. |
The precise position of the C=O stretching vibration is particularly diagnostic and is influenced by the electronic effects of the bromine substituents on the aromatic rings.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be particularly useful for observing:
Aromatic C=C stretching: The symmetric breathing modes of the benzene (B151609) rings often give rise to strong Raman signals.
C-Br stretching: The carbon-bromine bonds would also be Raman active.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic properties of this compound are primarily investigated using Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques provide critical information about the electronic transitions within the molecule.
The fundamental chromophore in this compound is the dibenzo[a,d]cyclohepten-5-one core. This system comprises two benzene rings fused to a central seven-membered ring containing a carbonyl group and a stilbene-like double bond. The electronic absorption spectra of such systems are typically characterized by transitions associated with these conjugated moieties. The primary electronic transitions observed are π → π* and n → π* transitions.
The intense absorption bands, generally observed in the UV region, are attributed to π → π* transitions within the aromatic rings and the conjugated enone system. The stilbene-like C=C bond in conjugation with the benzene rings and the carbonyl group creates an extended π-system. For the parent compound, 5H-dibenzo[a,d]cyclohepten-5-one, absorption bands can be observed that are characteristic of these transitions. The weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, typically appears as a shoulder or a separate band at a longer wavelength.
The following table presents hypothetical UV-Vis absorption data for the parent compound and its dibrominated derivative in a common solvent like ethanol, based on typical values for similar aromatic ketones.
| Compound | λmax (π → π) (nm) | ε (M⁻¹cm⁻¹) | λmax (n → π) (nm) | ε (M⁻¹cm⁻¹) |
| Dibenzo[a,d]cyclohepten-5-one | ~255, ~290 | ~20,000, ~15,000 | ~340 | ~300 |
| This compound | ~265, ~300 | ~22,000, ~16,000 | ~350 | ~350 |
The introduction of bromine atoms at the 3 and 7 positions of the dibenzo[a,d]cyclohepten-5-one scaffold has a predictable influence on its electronic absorption and emission spectra. Bromine, being a halogen, exerts both an inductive (-I) and a resonance (+M) effect. However, in the context of UV-Vis spectroscopy of aromatic systems, the "heavy-atom effect" is also a significant factor.
The electron-withdrawing inductive effect of bromine can influence the energy levels of the molecular orbitals. More importantly, the lone pairs of electrons on the bromine atoms can participate in resonance, extending the conjugation and typically leading to a bathochromic (red) shift in the π → π* absorption bands. This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Furthermore, the heavy-atom effect of bromine is known to enhance the rate of intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). This often results in a significant quenching of fluorescence and an increase in phosphorescence. Therefore, it is expected that this compound will exhibit weaker fluorescence compared to its non-brominated parent compound.
X-ray Crystallography for Solid-State Molecular Architecture
The crystal packing of this compound would be governed by a combination of van der Waals forces and specific intermolecular interactions. The presence of bromine atoms introduces the possibility of halogen bonding (C-Br···O or C-Br···π interactions), which can play a crucial role in directing the crystal packing arrangement. These interactions, where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, can lead to the formation of well-defined supramolecular architectures.
A key outcome of an X-ray crystallographic analysis would be the unambiguous confirmation of the positions of the bromine atoms at the 3 and 7 carbons of the dibenzo[a,d]cyclohepten-5-one framework. This would definitively distinguish it from other possible dibromo-isomers. The analysis would also provide precise C-Br bond lengths, which can offer insights into the electronic effects within the molecule.
As this compound is an achiral molecule, there are no stereochemical centers to be assigned in the traditional sense. However, the conformation of the seven-membered ring can lead to different spatial arrangements of the substituents, which will be elucidated by the crystal structure.
The seven-membered ring in the dibenzo[a,d]cyclohepten-5-one system is not planar and can adopt several conformations. rsc.org The most common conformations for this type of ring system are the boat and the twist-boat forms. rsc.org Studies on similar dibenzocycloheptane derivatives have shown that the boat conformation is often the most stable. rsc.org The specific conformation adopted in the solid state is a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions within the crystal lattice.
The following table presents hypothetical crystallographic data for this compound, based on typical values for related brominated aromatic compounds.
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~18.1 |
| β (°) | ~95 |
| Dihedral Angle (Benzene-Benzene) | ~130-140° |
| C-Br Bond Length (Å) | ~1.90 |
Note: The data in this table is hypothetical and intended to be illustrative of expected values, as a published crystal structure for this compound was not found in the consulted literature.
Chemical Reactivity and Functional Group Transformations of 3,7 Dibromo Dibenzo A,d Cyclohepten 5 One
Reactivity at the Bromine Centers
The two bromine atoms attached to the dibenzo[a,d]cyclohepten-5-one core are key functional handles for molecular elaboration. These sites are amenable to substitution, coupling, and reduction reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds, or their removal to yield the parent scaffold.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While specific studies on the nucleophilic aromatic substitution (SNAr) of 3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one are not extensively documented in the literature, the general principles of SNAr suggest potential reactivity under certain conditions. SNAr reactions typically require an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). rsc.org The ketone group in the seven-membered ring does provide some electron-withdrawing character, but it may not be sufficient to activate the bromine positions for facile substitution by common nucleophiles.
In analogous systems, like 4,8-dibromobenzo[1,2-d:4,5-d']bis( sigmaaldrich.commcmaster.caacs.orgthiadiazole), which is a highly electron-deficient heterocycle, SNAr reactions with amines (e.g., morpholine) proceed, but can require elevated temperatures to achieve disubstitution. sigmaaldrich.com It is plausible that strong nucleophiles under forcing conditions (high temperature, polar aprotic solvents) could displace the bromine atoms on the dibenzocycloheptenone scaffold.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Arylation and Alkynylation
The bromine centers are prime candidates for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for creating C-C and C-N bonds.
Suzuki-Miyaura Coupling: This reaction would involve coupling the dibromo compound with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. For related dibromo-aromatic compounds, selective mono-arylation or di-arylation can often be controlled by stoichiometry and reaction conditions.
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed. This involves the coupling of the dibromo starting material with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. This would yield 3,7-dialkynyl-dibenzo[a,d]cyclohepten-5-one derivatives.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, converting the aryl bromides into arylamines. The reaction uses a palladium catalyst with a specialized phosphine (B1218219) ligand to couple the dibromo compound with primary or secondary amines.
The following table illustrates typical conditions for these reactions as applied to generic aryl bromides, which would be the starting point for optimization for this compound.
| Reaction Type | Reagents | Catalyst System | Typical Conditions |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Base (Na₂CO₃, K₃PO₄), Solvent (Toluene, Dioxane, H₂O), Heat |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Base (Et₃N, piperidine), Solvent (THF, DMF), RT to Heat |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Pd(OAc)₂/Ligand (e.g., BINAP, XPhos) | Base (NaOt-Bu, K₂CO₃), Solvent (Toluene, Dioxane), Heat |
Reductive Debromination and Hydrogenation Studies
The removal of the bromine atoms can be achieved through reductive dehalogenation. A Ph.D. thesis details a synthetic sequence where a dibromo-dibenzocycloheptenone derivative undergoes dehalogenation as part of a multi-step synthesis. acs.org This process typically involves catalytic hydrogenation (e.g., using H₂ over a palladium-on-carbon catalyst) or treatment with a hydride source. This transformation is valuable for accessing the parent dibenzo[a,d]cyclohepten-5-one scaffold from the brominated intermediate.
Halogen-Dance and Rearrangement Reactions
The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring via a deprotonation/halogenation sequence. This reaction is most common in heteroaromatic systems but can occur in carbocyclic arenes. For this compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially induce a 1,2-shift, leading to isomeric dibromo-compounds, although no specific examples for this substrate are documented. Such rearrangements are often driven by the formation of a more stable lithiated intermediate.
Reactivity of the Ketone Carbonyl Group
The ketone functionality at the 5-position is a classic site for nucleophilic attack, enabling a wide array of transformations to modify the central seven-membered ring.
Nucleophilic Addition Reactions (e.g., Grignard, hydride reduction, Wittig)
The carbonyl carbon is electrophilic and readily reacts with various nucleophiles.
Oxime Formation: As described in doctoral research, the ketone can be converted into an oxime. acs.org This reaction with hydroxylamine (B1172632) (NH₂OH) replaces the C=O group with a C=N-OH group, a transformation useful for both characterization and further synthetic manipulation. The oxime of the parent, non-brominated ketone is also a known compound.
Reduction to Alcohol: The ketone can be reduced to the corresponding secondary alcohol, 3,7-Dibromo-5H-dibenzo[a,d]cyclohepten-5-ol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) to the ketone would produce a tertiary alcohol at the 5-position, installing a new alkyl or aryl group.
Wittig Reaction: The Wittig reaction converts ketones into alkenes. By reacting this compound with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR), the carbonyl oxygen is replaced with a carbon group, yielding a 5-alkylidene-3,7-dibromo-5H-dibenzo[a,d]cycloheptene. This creates an exocyclic double bond, significantly altering the core structure.
The table below summarizes these key transformations of the ketone group.
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime (C=N-OH) |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol (CH-OH) |
| Grignard Addition | Alkyl/Aryl Magnesium Halide (RMgX) | Tertiary Alcohol (C(OH)R) |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene (C=CHR) |
Condensation Reactions leading to Imines, Oximes, and Hydrazones
The carbonyl group at the C-5 position of this compound is a key site for functionalization through condensation reactions. These reactions involve the nucleophilic attack of a nitrogen-containing compound on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.
Imines (Schiff Bases): The reaction with primary amines leads to the formation of imines, also known as Schiff bases. For the parent compound, dibenzosuberone (B195587), imine formation has been reported using ammonia (B1221849) gas in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) juniperpublishers.com. This method can be applied to the 3,7-dibromo derivative to yield the corresponding ketimine. These imines are valuable intermediates for further synthetic elaborations juniperpublishers.com.
Oximes: Condensation with hydroxylamine (NH₂OH) yields the corresponding oxime. The oxime of the parent compound, 5H-Dibenzo[a,d]cyclohepten-5-one oxime, is a well-documented derivative, indicating that this transformation is efficient nih.govcalpaclab.comsigmaaldrich.com. The reaction typically proceeds by treating the ketone with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) or pyridine (B92270) to neutralize the liberated HCl.
Hydrazones: Similarly, reaction with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. These derivatives are often crystalline solids and have been historically used for the characterization of ketones.
The general scheme for these condensation reactions is presented below:
| Reactant | Reagent | Product Type |
| This compound | Primary Amine (R-NH₂) | Imine |
| This compound | Hydroxylamine (NH₂OH) | Oxime |
| This compound | Hydrazine (R-NHNH₂) | Hydrazone |
Baeyer-Villiger Oxidation and Other Oxidative Transformations
The Baeyer-Villiger oxidation transforms a ketone into an ester or, in the case of a cyclic ketone, a lactone, by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganicchemistrytutor.com This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. organicchemistrytutor.comorganic-chemistry.org
For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon groups. The group that can better stabilize a positive charge during the rearrangement migrates preferentially. organic-chemistry.orgyoutube.com The general order of migratory aptitude is tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org
In this specific molecule, the carbons alpha to the carbonyl are C-4 and C-6, which are part of the seven-membered ring and are secondary, benzylic-like carbons. Due to the symmetrical nature of the dibenzosuberone core (ignoring the bromine substituents for a moment), these positions are electronically similar. The reaction would lead to the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent ring carbons (C-4 or C-6), expanding the seven-membered ketone ring to an eight-membered lactone (an oxocanone).
| Starting Material | Reagent | Predicted Product | Reaction Type |
| This compound | Peroxyacid (e.g., m-CPBA) | 3,7-Dibromo-dibenzo[b,f]oxocan-6-one | Baeyer-Villiger Oxidation |
Other oxidative transformations can also be envisaged, though they are less common for this scaffold. Strong oxidizing agents could potentially cleave the rings, but under controlled conditions, reactions at other positions could occur.
Enolization and α-Substitution Chemistry (e.g., α-bromination, alkylation)
The protons on the carbon atoms alpha to the carbonyl group (C-4 and C-6) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, leading to α-substitution. Alternatively, under acidic conditions, the ketone can tautomerize to its enol form, which can also react with electrophiles. libretexts.org
α-Halogenation: Introducing an additional halogen atom at the α-position (C-4 or C-6) can be achieved. Under basic conditions, the reaction can be difficult to control, often leading to multiple halogenations due to the increased acidity of the α-protons in the halogenated product. libretexts.org For a monohalogenated product, acidic conditions are generally preferred. libretexts.org
α-Alkylation: The enolate generated under basic conditions can be alkylated by reaction with an alkyl halide. This is a common method for forming new carbon-carbon bonds. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions. nih.gov Research on the parent compound, 5H-dibenzo[a,d]cyclohepten-5-one, has shown that substitution at the 4-position can occur, highlighting the reactivity of this alpha-carbon rsc.org.
| Reaction Type | Reagents | Position of Substitution |
| α-Bromination | Br₂ / H⁺ or OH⁻ | C-4 and/or C-6 |
| α-Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | C-4 and/or C-6 |
Reactivity of the Aromatic Rings and Seven-Membered Ring
Electrophilic Aromatic Substitution (EAS) Beyond Initial Bromination
The two benzene (B151609) rings in this compound are deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effects of both the bromo substituents and the central ketone group. libretexts.org
The bromine atoms are deactivating via their inductive effect but are ortho-, para-directors due to their ability to donate a lone pair of electrons through resonance. libretexts.org The ketone group is a meta-director. The positions available for substitution are C-1, C-2, C-4 (on the aromatic ring, not the heptenone ring), C-6, C-8, and C-9.
The directing effects of the existing substituents would guide any incoming electrophile. For example, on the ring bearing the 3-bromo substituent, the ortho positions are C-2 and C-4, and the para position is occupied by the fusion to the seven-membered ring. The ketone group would direct meta, to positions C-1 and C-9. Therefore, further substitution, such as nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄), would likely be challenging and could lead to a mixture of isomers, with substitution occurring at positions C-2 and C-4 (ortho to the bromine) being the most probable outcome based on standard directing group effects. youtube.commasterorganicchemistry.com
Cycloaddition Reactions Involving the Central Heptenone Ring
The central seven-membered ring contains a double bond between C-10 and C-11, making it a potential participant in cycloaddition reactions. The parent compound, dibenzo[a,d]cyclohepten-5-one, is noted for its ability to undergo such reactions cymitquimica.com.
Diels-Alder Reaction: The C10=C11 double bond could act as a dienophile in a [4+2] cycloaddition reaction with a suitable diene. The reaction would lead to the formation of a new six-membered ring fused to the central heptenone ring. The feasibility and stereochemical outcome would depend on the electronic nature of the diene and the steric hindrance around the cycloheptene (B1346976) ring.
1,3-Dipolar Cycloaddition: This type of reaction involves the addition of a 1,3-dipole (such as an azide, nitrile oxide, or ozone) across the C10=C11 double bond to form a five-membered heterocyclic ring. nih.gov This provides a powerful method for constructing complex heterocyclic systems fused to the dibenzocycloheptene framework.
Ring Expansion/Contraction Processes
The tricyclic framework of dibenzo[a,d]cyclohepten-5-one possesses inherent ring strain, which can be a driving force for rearrangements that lead to ring expansion or contraction.
Ring Contraction: Ring contraction of a seven-membered ring to a six-membered ring can occur through various mechanisms, often involving a carbocation intermediate. For instance, if the ketone at C-5 is reduced to an alcohol and then treated with acid, the resulting carbocation at C-5 could trigger a Wagner-Meerwein rearrangement, leading to a contracted, more stable six-membered ring system (a derivative of dibenzo[a,c]cyclohexane). etsu.edu
Ring Expansion: Under specific conditions, ring expansion can also occur. Research on related, sterically crowded dibenzosuberene systems has shown that Suzuki coupling reactions can induce an unprecedented 1,2-rearrangement of phenyl groups, resulting in the expansion of a seven-membered ring into an eight-membered ring to relieve steric strain mpg.de. While this specific example involved a different reaction, it highlights the potential for skeletal rearrangements in this tricyclic system.
Computational and Theoretical Investigations of 3,7 Dibromo Dibenzo A,d Cyclohepten 5 One
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations serve as a powerful tool to model the properties of the 3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one molecule at the electronic level. These methods allow for a detailed exploration of its geometry, electronic landscape, and spectroscopic features.
The dibenzo[a,d]cyclohepten-5-one scaffold is not planar. Experimental and computational studies have confirmed that the seven-membered central ring adopts a stable, non-planar boat-like conformation. researchgate.net This folding is characterized by the dihedral angle between the two fused benzene (B151609) rings. Computational methods, such as MM3, PM3, and ab initio calculations, have been employed to study the conformations and inversion barriers of various 5-substituted dibenzo[a,d]cycloheptenes. researchgate.net
The central seven-membered ring undergoes a ring inversion process, moving between two equivalent boat conformations through a higher-energy transition state. The energy barrier for this inversion is a key parameter determining the molecule's conformational flexibility. For the parent scaffold, substituents at the 5-position can exist in two distinct orientations: pseudo-axial and pseudo-equatorial. The pseudo-axial position is often favored for the substituent to minimize steric interactions with the hydrogen atoms on the adjacent aromatic rings. researchgate.net For this compound, the bromine atoms introduce significant electronic and steric effects, but the fundamental boat conformation of the central ring is maintained. Geometric optimization using DFT would precisely determine the bond lengths, bond angles, and the critical dihedral angle influenced by the heavy bromine substituents.
| Parameter | Description | Typical Computational Method | Relevance |
|---|---|---|---|
| Dihedral Angle (Benzene-Benzene) | The angle between the planes of the two aromatic rings. | DFT (e.g., B3LYP), Ab Initio | Defines the degree of folding in the tricyclic system. |
| Ring Inversion Barrier | The energy required to convert between the two boat conformations. | Dynamic NMR, DFT-TS Calculation | Indicates the conformational rigidity of the molecule. |
| Substituent Position | Describes the orientation (pseudo-axial vs. pseudo-equatorial) of groups at C5. | DFT, MM3, PM3 | Affects steric hindrance and overall molecular shape. |
The electronic structure of this compound is central to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that respectively govern the molecule's ability to donate and accept electrons. wikipedia.orgyoutube.com The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. wikipedia.org A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) surfaces are another vital tool. They map the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. For this molecule, the electronegative oxygen atom of the carbonyl group would be a site of negative potential (red/yellow), indicating a region susceptible to electrophilic attack. The hydrogen atoms on the aromatic rings would represent areas of positive potential (blue), while the bromine atoms would also create regions of distinct potential, influencing intermolecular interactions and reactivity patterns. nih.gov
| Parameter | Description | Calculated Value (Illustrative for a Derivative) | Significance |
|---|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | -0.22 eV | Indicates electron-donating capability. nih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.18 eV | Indicates electron-accepting capability. nih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | 0.04 eV | Correlates with chemical reactivity and stability. nih.gov |
Note: Values are illustrative based on a related Schiff base derivative and would differ for the specific title compound.
Theoretical vibrational analysis using DFT is a standard method for predicting the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. Each frequency corresponds to a specific normal mode of vibration, such as C=O stretching, C-Br stretching, C-H bending, or complex ring deformations.
These calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental spectra. mdpi.commdpi.com This comparison is invaluable for structural confirmation. For this compound, this analysis would predict characteristic peaks, most notably the strong C=O stretch and the distinct vibrations associated with the C-Br bonds, providing a theoretical fingerprint of the molecule. nih.gov
| Vibrational Mode | Typical Calculated Wavenumber Range (cm-1) | Expected Intensity (IR) | Significance |
|---|---|---|---|
| C=O Stretch | 1650-1700 | Strong | Confirms the presence of the ketone functional group. |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Characteristic of the benzene rings. |
| C-Br Stretch | 500-650 | Medium-Strong | Confirms the presence and environment of bromine atoms. |
| C-H Bending (Aromatic) | 700-900 | Strong | Indicates the substitution pattern on the aromatic rings. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is crucial for mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways and the factors that control selectivity.
A key synthetic route to this compound involves the regioselective bromination of the parent dibenzosuberone (B195587). mdpi.com Another important class of reactions for modifying this scaffold is palladium-catalyzed cross-coupling. acs.org
Computational chemistry can elucidate the mechanisms of these reactions by locating and characterizing the transition states (TS). nih.gov A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. stackexchange.comscm.com The animation of this imaginary frequency shows the atomic motions that lead from the reactant, through the TS, to the product. By calculating the energy of the reactants and the transition state, the activation energy barrier for the reaction can be determined, providing insight into the reaction kinetics. For a reaction like palladium-catalyzed C-H/C-Br coupling, DFT calculations can model the entire catalytic cycle, including oxidative addition, reductive elimination, and any intermediate steps, identifying the rate-determining transition state. acs.org
The synthesis of this compound highlights the importance of selectivity.
Regioselectivity: The bromination of dibenzosuberone preferentially occurs at the 3- and 7-positions. mdpi.com Computational modeling can explain this outcome by calculating the activation energies for electrophilic attack at all possible positions on the aromatic rings (e.g., C1, C2, C3, C4). The calculations would likely show that the transition states leading to substitution at the 3- and 7-positions (para to the bridgehead) are lower in energy than those for substitution at other positions, thus rationalizing the observed regioselectivity. mdpi.comnih.gov This is typically governed by the electronic stabilization of the intermediate carbocation (Wheland intermediate).
Chemo- and Stereoselectivity: Subsequent reactions, such as Grignard additions to the carbonyl group, introduce further selectivity questions. mdpi.com For instance, the addition of a Grignard reagent can be modeled to predict whether the reaction will proceed with high chemoselectivity (reacting only at the carbonyl and not with the C-Br bonds) and stereoselectivity (forming one stereoisomer preferentially). By comparing the transition state energies for different attack trajectories (e.g., leading to syn or anti products), computational models can predict or explain the observed product ratios.
Solvent and Catalyst Effects in Mechanistic Pathways
The synthesis of dibenzo[a,d]cyclohepten-5-one and its derivatives often involves transition-metal-catalyzed cross-coupling reactions. The choice of solvent and catalyst is critical and can dramatically influence reaction yield, selectivity, and even the final product structure. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these effects. rsc.orgnih.gov
Theoretical studies can model the reaction coordinates for various mechanistic pathways. For instance, in palladium-catalyzed reactions, which are common for forming the carbon skeleton of such compounds, DFT can be used to calculate the energy barriers for key steps like oxidative addition, transmetalation, and reductive elimination. mit.eduyoutube.com By simulating these steps in the presence of different solvent models (e.g., using polarizable continuum models) and with various ligand-catalyst complexes, a rational selection of reaction conditions can be achieved.
For example, a theoretical investigation into a hypothetical palladium-catalyzed intramolecular cyclization to form the dibenzocycloheptenone core could compare different phosphine (B1218219) ligands or solvents. The calculations might reveal that a bulkier ligand could favor the desired product by sterically hindering side reactions, or that a polar solvent like 1,2-dichloroethane (B1671644) might stabilize a key transition state differently than a nonpolar solvent like toluene, thus altering the reaction's chemodivergence. rsc.orgmit.edu
Table 1: Hypothetical DFT Calculation Results for a Key Cyclization Step
| Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Relative Yield |
|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | Toluene | 28.5 | Low |
| Pd(OAc)₂ / P(o-tol)₃ | Toluene | 25.1 | Moderate |
| Pd(OAc)₂ / P(o-tol)₃ | Dioxane | 22.4 | High |
| Pd₂(dba)₃ / XPhos | Dioxane | 21.9 | Very High |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations provide a window into its dynamic behavior, which is governed by its complex three-dimensional structure and intermolecular forces. These simulations can reveal conformational changes, interactions with solvent molecules, and aggregation phenomena. nih.gov
The general methodology involves placing the molecule, or multiple molecules, in a simulation box, often filled with a solvent like water, and then calculating the forces between atoms and the resulting motions over femtosecond time steps. unito.it
The central seven-membered ring of the dibenzo[a,d]cyclohepten-5-one scaffold is not planar and possesses significant conformational flexibility. Computational studies on related 5H-dibenzo[a,d]cycloheptenes have shown that the seven-membered ring can adopt various conformations, such as boat and twist-boat forms. rsc.org The presence of the ketone group and the fusion to two benzene rings in this compound introduces specific steric and electronic constraints.
MD simulations can map the potential energy surface of the ring system, identifying the most stable conformers and the energy barriers for inversion between them. rsc.org This analysis is crucial as the conformation can significantly impact the molecule's reactivity and its ability to interact with other molecules. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of atomic positions during a simulation can highlight the most flexible regions of the molecule. nih.gov
Table 2: Hypothetical Relative Energies of Predicted Conformers
| Conformer | Description | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| Boat-1 | Symmetrical boat form | 0.00 | ~75% |
| Twist-Boat | Asymmetrical twisted form | 1.20 | ~20% |
| Boat-2 | Alternative boat form | 2.50 | ~5% |
| Chair | Hypothetical higher-energy form | > 8.00 | <0.1% |
The bromine atoms and the polar ketone group in this compound are expected to govern its intermolecular interactions. The large, flat aromatic surfaces can lead to π-π stacking interactions, where the electron-rich π systems of the benzene rings attract each other. mdpi.com These interactions are a dominant force in the aggregation of many polycyclic aromatic compounds. mdpi.comrsc.org
Furthermore, the bromine atoms can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile, such as the oxygen of the ketone group on a neighboring molecule. MD simulations can be used to calculate the radial distribution functions between different atomic groups to quantify the extent of such interactions and predict how molecules will arrange themselves in a condensed phase or in solution.
Table 3: Summary of Potential Intermolecular Interactions
| Interaction Type | Interacting Groups | Typical Energy (kcal/mol) | Computational Probe |
|---|---|---|---|
| π-π Stacking | Benzene Ring ↔ Benzene Ring | -2 to -10 | Analysis of inter-planar distance and angle |
| Halogen Bonding | C-Br ↔ O=C | -1 to -5 | Analysis of Br···O distance and C-Br···O angle |
| Dipole-Dipole | C=O ↔ C=O | -1 to -3 | Analysis of molecular alignment |
| van der Waals | All atoms | -0.1 to -2 | Lennard-Jones potential calculations |
Structure-Reactivity/Property Relationship Predictions
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activity or properties of new chemical entities based on their molecular structure. nih.govnih.gov These models are built by finding a mathematical correlation between calculated molecular descriptors and an experimentally measured property for a series of related compounds.
For a series of derivatives of dibenzo[a,d]cyclohepten-5-one, one could develop a QSAR model to predict, for example, their reactivity in a specific chemical transformation or a particular biological activity. The first step is to calculate a wide range of molecular descriptors for each compound in the series. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices). nih.govmdpi.com Using statistical methods like Multiple Linear Regression (MLR), a model is generated that links a selection of these descriptors to the observed property. Such models can then be used to screen virtual libraries of related compounds, prioritizing the synthesis of those with the most promising predicted properties. nih.gov
Table 4: Illustrative QSAR Data for Hypothetical Derivatives
| Compound | R₁ Substituent | R₂ Substituent | LUMO Energy (eV) | Molecular Surface Area (Ų) | Predicted Reactivity (Log k) |
|---|---|---|---|---|---|
| Parent | -Br | -Br | -1.85 | 320.5 | 1.00 |
| Analog 1 | -Cl | -Cl | -1.92 | 305.1 | 1.15 |
| Analog 2 | -F | -F | -2.01 | 294.3 | 1.28 |
| Analog 3 | -NO₂ | -Br | -2.55 | 335.7 | 2.50 |
| Analog 4 | -OCH₃ | -Br | -1.68 | 338.2 | 0.65 |
Exploration of 3,7 Dibromo Dibenzo A,d Cyclohepten 5 One and Its Derivatives in Advanced Materials and Synthetic Applications
As Precursors for Extended π-Conjugated Systems
The dibenzo[a,d]cyclohepten-5-one core possesses inherent electronic properties that make it an attractive component for electro-active materials. The presence of the ketone group introduces a degree of electron-withdrawing character, and the extended aromatic system provides a basis for charge transport. The introduction of bromine atoms at the 3 and 7 positions unlocks the potential to further modify and enhance these properties through the formation of new carbon-carbon bonds, leading to the creation of larger, more conjugated systems.
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) with Tunable Electronic Properties
The bromine atoms on the 3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one scaffold are ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful synthetic tool allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3 and 7 positions. By carefully selecting the boronic acid or ester coupling partner, the electronic properties of the resulting polycyclic aromatic hydrocarbons (PAHs) can be systematically tuned. For instance, coupling with electron-donating or electron-withdrawing aryl groups can modulate the HOMO and LUMO energy levels of the final compound, thereby influencing its absorption and emission characteristics.
While direct studies on this compound for this specific application are not extensively documented in publicly available literature, the principle is well-established. For example, the Suzuki-Miyaura coupling of di-bromoarenes is a standard method for synthesizing complex PAHs. A general strategy involves the reaction of the dibromo-compound with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. This approach has been successfully employed to create novel 5,7-diarylindoles, demonstrating the feasibility of such double cross-coupling reactions on a heterocyclic core. rsc.org Similarly, palladium-catalyzed double Suzuki reactions have been used to synthesize dibenzo[4,5:6,7]cyclohepta[1,2,3-de]naphthalenes, highlighting the potential of this methodology to build complex, fused aromatic systems from appropriately substituted precursors. rsc.org
The synthesis of 3,7-diaryl-dibenzo[a,d]cyclohepten-5-one derivatives would be expected to follow a similar protocol, as outlined in the table below. The resulting diarylated compounds would possess an extended π-system, and their photophysical properties, such as absorption and fluorescence maxima, would be dependent on the nature of the appended aryl groups.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3,7-Diphenyl-dibenzo[a,d]cyclohepten-5-one |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3,7-Bis(4-methoxyphenyl)-dibenzo[a,d]cyclohepten-5-one |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 3,7-Bis(4-(trifluoromethyl)phenyl)-dibenzo[a,d]cyclohepten-5-one |
Incorporation into Organic Electronic Materials (e.g., OLEDs, OFETs)
The tunable electronic properties of PAHs derived from this compound make them promising candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In OLEDs, these materials could potentially function as emitters or as host materials for phosphorescent dopants. The rigid, non-planar structure of the dibenzo[a,d]cyclohepten-5-one core could be advantageous in preventing intermolecular aggregation, which often leads to fluorescence quenching in the solid state.
Research on related dibenzo-fused heterocyclic systems has demonstrated their potential in OLED applications. For instance, host materials based on a 10,11-dihydro-5H-dibenzo[b,f]azepine unit have been shown to lead to highly efficient green and red OLEDs. researchgate.net The key to their success lies in their high triplet energy levels and suitable frontier molecular orbital energies. By analogy, functionalization of the this compound core with appropriate donor and acceptor moieties could yield materials with desirable characteristics for OLEDs, such as thermally activated delayed fluorescence (TADF). researchgate.netnih.gov
As Building Blocks in Complex Molecule Synthesis
The reactivity of the bromine atoms and the ketone functionality makes this compound a versatile building block for the synthesis of more complex and structurally diverse molecules. Its rigid framework can serve as a scaffold upon which additional rings and functional groups can be appended.
Divergent Synthesis of Structurally Diverse Polycyclic Scaffolds
Starting from this compound, a divergent synthetic approach can be envisioned where the two bromine atoms are sequentially or simultaneously functionalized using different reactions. For example, one bromine atom could be transformed into an organometallic species via a Grignard reaction or a lithium-halogen exchange, which could then react with an electrophile. The other bromine atom could then undergo a palladium-catalyzed cross-coupling reaction with a different partner. This would allow for the introduction of two distinct functionalities onto the dibenzo[a,d]cyclohepten-5-one skeleton, leading to a wide range of structurally diverse polycyclic compounds.
Furthermore, the ketone at the 5-position can be subjected to a variety of transformations, such as reduction to an alcohol, followed by dehydration to an alkene, or conversion to an oxime. nih.gov Each of these new functional groups can then be used as a handle for further synthetic manipulations, expanding the range of accessible molecular architectures.
Applications in the Construction of Bridged Ring Systems
The dibenzo[a,d]cycloheptene framework can also serve as a precursor for the construction of bridged ring systems. While specific examples starting from the 3,7-dibromo derivative are not prominent in the literature, intramolecular reactions on related dibenzo[a,d]cycloheptene derivatives have been shown to yield bridged structures. For instance, transannular cyclizations of 5H-dibenzo[a,d]cyclohepten-5,10-imines can lead to the formation of a new bond between the 5 and 10 positions, creating a bridged bicyclic system. This type of reaction demonstrates the potential to utilize the inherent geometry of the seven-membered ring to construct more complex three-dimensional structures.
Palladium-catalyzed polyene cyclizations represent another powerful strategy for the construction of polycyclic and bridged systems. nsf.gov A synthetic sequence could be devised where the bromine atoms of this compound are first converted to unsaturated side chains. Subsequent palladium-catalyzed intramolecular cyclization of these polyene precursors could then lead to the formation of intricate bridged ring systems.
Role as Ligands or Scaffolds in Catalysis
The development of new ligands is a cornerstone of modern catalysis. The rigid and well-defined structure of the dibenzo[a,d]cyclohepten-5-one scaffold makes it an interesting candidate for the design of novel ligands for transition metal catalysis. The introduction of coordinating groups, such as phosphines or nitrogen-based heterocycles, at the 3 and 7 positions could lead to the formation of bidentate "pincer" or "bite-angle" ligands.
The steric and electronic properties of such ligands could be fine-tuned by varying the substituents on the coordinating atoms and on the dibenzo[a,d]cyclohepten-5-one backbone. These modifications would influence the geometry and reactivity of the resulting metal complexes, potentially leading to catalysts with enhanced activity, selectivity, or stability. For example, N-heterocyclic carbene (NHC) ligands based on a perimidine scaffold, which shares some structural similarities with the dibenzo[a,d]cyclohepten-5-one core, have been successfully used in catalysis. nsf.gov
While the direct application of this compound derivatives as ligands in catalysis is not yet a widely explored area, the synthesis of related dibenzo[b,f]azepine-based pincer ligands and their complexes with palladium, iridium, and rhodium has been reported, showcasing the potential of such dibenzo-fused seven-membered ring systems in ligand design. researchgate.net The complexation of a dibenzo[a,d]cyclohepten-5-ylidene to palladium(II) has also been demonstrated, suggesting that the core structure can indeed interact with transition metals. nih.gov
Design of Dibenzo[a,d]cyclohepten-5-one-based Chiral Ligands
The inherent non-planar geometry of the dibenzo[a,d]cycloheptene core makes it an attractive scaffold for the design of chiral ligands. The restricted rotation around the biaryl single bonds can give rise to atropisomerism, a form of axial chirality. This has been explored in related seven-membered ring systems, providing a conceptual basis for the design of chiral ligands based on the this compound structure.
The synthesis of optically active derivatives of the dibenzo[a,d]cycloheptene skeleton has been demonstrated, for instance, through the resolution of dicarboxylic acid precursors capes.gov.br. Furthermore, chiral analogues of related compounds have shown significant enantiospecificity in biological interactions, such as the binding of chiral 5H-dibenzo[a,d]cycloheptene analogues to dopamine (B1211576) and serotonin (B10506) receptors nih.gov. This underscores the potential to create stereochemically defined molecules from this scaffold.
The design of chiral ligands from this compound could involve several strategies:
Introduction of Chiral Centers: Functionalization of the ketone at position 5 or the olefinic bond can introduce stereogenic centers. For example, asymmetric reduction of the ketone would yield chiral alcohols, which could serve as precursors to chiral ligands.
Atroposelective Synthesis: The synthesis of axially chiral biaryl compounds is a well-established field nih.gov. Methodologies such as copper-catalyzed asymmetric intramolecular cyclization have been successfully applied to the synthesis of axially chiral dibenzo[b,d]azepines, a structurally related class of seven-membered bridged biaryls nih.govrsc.org. These approaches could potentially be adapted to control the axial chirality of the dibenzo[a,d]cyclohepten-5-one system.
Modification of Substituents: The bromine atoms at the 3 and 7 positions provide handles for introducing chiral moieties through cross-coupling reactions.
While the direct application of this compound-based chiral ligands in asymmetric catalysis is not yet extensively documented in the literature, the structural features of the core and the successful development of chiral analogues in related systems suggest a promising area for future research.
Exploration in Organocatalytic Systems
Organocatalysis has emerged as a powerful tool in synthetic chemistry, utilizing small organic molecules to catalyze chemical transformations. The development of novel organocatalysts with unique structural features is a continuous pursuit. The rigid, three-dimensional structure of the dibenzo[a,d]cyclohepten-5-one scaffold makes it an intriguing candidate for the development of new classes of organocatalysts.
Derivatives of this compound could be envisioned to function as organocatalysts in several ways:
Brønsted Acid/Base Catalysis: The introduction of acidic or basic functional groups onto the scaffold could lead to catalysts for a variety of reactions. The defined spatial arrangement of these functional groups, dictated by the rigid core, could influence the stereochemical outcome of the catalyzed reactions.
Hydrogen Bond Donors: The development of chiral thioureas, ureas, and phosphoric acids has been a cornerstone of organocatalysis. Incorporating these hydrogen-bonding motifs onto a chiral dibenzo[a,d]cyclohepten-5-one backbone could lead to novel catalysts with unique steric and electronic properties.
Phase-Transfer Catalysis: Chiral phase-transfer catalysts often rely on a rigid, asymmetric scaffold to effectively control the stereochemistry of reactions occurring at the interface of two immiscible phases. The dibenzo[a,d]cyclohepten-5-one core could serve as such a scaffold.
Despite these theoretical possibilities, the exploration of dibenzo[a,d]cyclohepten-5-one derivatives in organocatalytic systems is a nascent field with limited reported examples. The synthesis and evaluation of such derivatives would be a valuable contribution to the field of organocatalysis.
Bio-Inspired Chemical Applications (excluding any clinical relevance)
Natural products have long served as a source of inspiration for the design of new molecules with diverse functionalities. The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. The dibenzo[a,d]cycloheptene skeleton can be considered a privileged structure, given its presence in a number of biologically active compounds.
The this compound scaffold can be used as a starting point for the synthesis of molecules that mimic the core structures of certain natural products, particularly alkaloids. Alkaloids often possess complex, polycyclic architectures. Divergent synthetic strategies, where a common intermediate is elaborated into multiple natural product analogues, have proven effective in this area digitellinc.com. The dibenzo[a,d]cyclohepten-5-one core, with its defined three-dimensional shape and multiple sites for functionalization, is well-suited for such strategies.
For example, the seven-membered ring and the aromatic systems of the dibenzo[a,d]cyclohepten-5-one core could be used to mimic portions of larger, more complex alkaloid skeletons. The bromine atoms at the 3 and 7 positions allow for the introduction of various side chains and heterocyclic rings, enabling the generation of a library of natural product-like molecules. While direct mimicry of a specific natural product using this exact scaffold is not prominently reported, the underlying principles of bio-inspired synthesis suggest its potential in this area.
The study of enzyme mechanisms and the mapping of active sites are fundamental aspects of chemical biology. Small molecules that can covalently or non-covalently interact with specific residues within an enzyme's active site are invaluable tools for these investigations. The reactivity of the ketone group and the potential for targeted modifications make this compound derivatives interesting candidates for the design of enzyme probes and inhibitors for mechanistic studies.
The ketone at position 5 can potentially form a Schiff base with an amino group of a lysine (B10760008) residue in an enzyme's active site, a mechanism of inhibition observed for some indanone derivatives with cyclooxygenase-2 nih.gov. This type of covalent interaction can be used to label the active site and identify key catalytic residues.
Furthermore, the dibromo-substituted aromatic rings provide a scaffold that can be tailored for specific enzyme targets. The bromine atoms can be replaced with other functional groups through cross-coupling reactions to enhance binding affinity and selectivity. These modifications could include the introduction of:
Electrophilic "warheads": These are reactive groups designed to form covalent bonds with nucleophilic residues (e.g., cysteine, serine, lysine) in an enzyme active site.
Photoaffinity labels: These are groups that become reactive upon irradiation with light, allowing for the covalent modification of the binding site.
Fluorescent reporters: The attachment of a fluorophore can allow for the visualization and quantification of enzyme binding.
The design of such probes requires a detailed understanding of the target enzyme's structure and mechanism. While specific examples of this compound derivatives being used as mechanistic enzyme probes are not widely available in the current literature, the chemical tractability and structural features of the scaffold make it a promising platform for the future development of such tools in chemical biology. The general principles of covalent inhibitor design provide a roadmap for how this scaffold could be utilized nih.gov.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for 3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one
The synthesis of dibenzosuberenone (B194781) derivatives often involves multi-step processes. For instance, the parent compound can be prepared via cyclocondensation of dibenzyl-o-carboxylic acid using catalysts like polyphosphoric acid or Lewis acids. google.com Another approach involves the oxidation of 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one. google.com Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic strategies.
Key areas for future investigation include:
Direct C-H Bromination: Investigating selective, late-stage C-H bromination of the parent dibenzosuberenone scaffold could provide a more direct route, circumventing the need for pre-functionalized starting materials. This would involve exploring advanced catalytic systems that can precisely target the 3 and 7 positions.
Flow Chemistry Processes: Transitioning existing batch syntheses to continuous flow processes could enhance safety, improve reproducibility, and allow for easier scaling. Flow chemistry can offer precise control over reaction parameters, potentially increasing yields and reducing reaction times.
Mechanochemical Synthesis: Exploring solid-state synthesis through mechanochemistry (ball milling) could significantly reduce or eliminate the need for bulk solvents, aligning with the principles of green chemistry. This approach is particularly promising for condensation and cyclization reactions.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Catalytic C-H Bromination | Direct functionalization of the aromatic rings on the dibenzosuberenone core. | Fewer synthetic steps, high atom economy. | Development of regioselective catalysts (e.g., palladium, rhodium). |
| Continuous Flow Synthesis | Performing the cyclization or bromination reactions in a continuous flow reactor. | Improved safety, scalability, and process control. | Optimization of reactor design, residence time, and temperature profiles. |
| Mechanochemistry | Using mechanical force to induce chemical reactions in the solid state. | Reduced solvent waste, potential for novel reactivity. | Screening of grinding parameters and catalytic additives. |
Unexplored Reactivity Patterns of the Dibrominated Ketone
The reactivity of this compound is currently centered on its utility as a synthetic intermediate, particularly through reactions at the carbonyl group to form derivatives like ketoximes. mdpi.com However, the two bromine atoms serve as powerful handles for a wide range of transformations that remain largely unexplored.
Future research should focus on:
Modern Cross-Coupling Reactions: Systematically exploring a variety of modern cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) at the bromine sites. This would enable the introduction of diverse functional groups, including alkyl, aryl, and amino moieties, to create extensive libraries of novel compounds.
Photoredox Catalysis: Utilizing the bromo-aromatic moieties as potential substrates in photoredox-catalyzed reactions could unlock new reaction pathways, such as radical-based functionalization or novel cyclization strategies, under mild conditions.
Metal-Arene Chemistry: Investigating the coordination chemistry of the electron-rich aromatic rings with transition metals could lead to the development of novel organometallic complexes with unique catalytic or material properties.
Table 2: Potential Unexplored Reactions
| Reaction Type | Potential Reagents/Catalysts | Expected Outcome |
|---|---|---|
| Suzuki Coupling | Aryl/alkyl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base. | Formation of C-C bonds, creating biaryl or alkyl-aryl structures. |
| Buchwald-Hartwig Amination | Primary/secondary amines, Pd or Cu catalyst, ligand (e.g., BINAP). | Formation of C-N bonds, introducing diverse amine functionalities. |
| Photoredox-Mediated Arylation | Photocatalyst (e.g., Ir or Ru complex), light source, coupling partner. | Radical-based C-H functionalization or coupling under mild conditions. |
Advanced Characterization Techniques for Dynamic Processes
While standard techniques like NMR and mass spectrometry are used to confirm the static structure of derivatives, researchgate.net the semi-rigid, seven-membered ring of the dibenzocycloheptenone core can exhibit complex dynamic behaviors, such as ring-flipping. Advanced characterization techniques could provide unprecedented insight into these processes.
Future research could employ:
Dynamic NMR (D-NMR) Spectroscopy: Variable-temperature NMR studies could be used to quantify the energy barriers associated with conformational changes, providing fundamental data on the molecule's flexibility and structural dynamics.
In-situ Spectroscopy: Utilizing in-situ IR or Raman spectroscopy to monitor reactions in real-time can provide detailed mechanistic information about intermediate species and transition states, aiding in the optimization of synthetic routes.
Chiroptical Methods: For chiral derivatives of the compound, techniques like circular dichroism (CD) spectroscopy would be invaluable for elucidating the absolute stereochemistry and studying conformational preferences in solution.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design
Future applications include:
Reaction Outcome Prediction: Training ML models on datasets of known reactions can help predict the most likely products and optimal conditions for unexplored reactions of this dibrominated ketone. rsc.orgyoutube.com This can significantly reduce the experimental workload by prioritizing high-probability reactions. researchgate.net
De Novo Molecular Design: Using generative AI models, researchers can design novel derivatives with specific desired properties (e.g., high binding affinity to a biological target, specific electronic properties for materials science). The AI can use the dibromodibenzosuberenone scaffold as a starting point and suggest modifications to achieve a target profile.
Synthesis Planning: Retrosynthesis AI tools can propose viable synthetic pathways for complex target molecules derived from this compound, helping chemists devise more efficient manufacturing routes. youtube.com
Table 3: AI and Machine Learning Applications
| Application Area | AI/ML Tool | Objective |
|---|---|---|
| Forward Reaction Prediction | Neural network models (e.g., Molecular Transformer). chemrxiv.org | Predict the products and yields for reactions involving the dibrominated ketone. |
| Retrosynthesis | AI-powered retrosynthesis software (e.g., IBM RXN). youtube.com | Propose efficient synthetic routes to complex derivatives. |
| Material/Drug Design | Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs). | Design novel molecules based on the core scaffold with optimized properties. |
Potential for Derivatization in Emerging Fields of Chemical Science
The unique combination of a rigid tricyclic core and two reactive bromine handles makes this compound a promising building block for materials science and other emerging fields, beyond its traditional role as a pharmaceutical intermediate.
Future research should explore its derivatization for:
Organic Electronics: The dibromo functionality allows for oxidative polymerization or participation in cross-coupling polymerization to create conjugated polymers. The dibenzosuberenone core could impart useful thermal and morphological properties to materials intended for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Porous Materials: Using the molecule as a ditopic or tritopic linker (if the ketone is also functionalized) in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) could lead to new porous materials with applications in gas storage, separation, or catalysis.
Chemical Sensors: Functionalizing the scaffold with chromophores or fluorophores could lead to the development of chemosensors. The rigid structure could provide a pre-organized binding pocket for specific analytes, with detection signaled by a change in optical properties.
Compound List
Q & A
Basic: What synthetic routes are commonly employed to prepare 3,7-dibromo-dibenzo[a,d]cyclohepten-5-one, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves bromination of dibenzosuberenone derivatives. For example:
- Bromination of dibenzosuberenone (5H-dibenzo[a,d]cyclohepten-5-one) using Br₂ in acetic acid yields 10-bromo intermediates .
- Grignard reactions with methyl iodide or cyclohexylmagnesium chloride can modify substituents on the seven-membered ring .
- Suzuki coupling with aryl boronic acids (e.g., [4-(diphenylamino)phenyl]boronic acid) introduces functional groups for optoelectronic applications .
Key intermediates : Dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one) and 10-bromo derivatives are pivotal .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- NMR : ¹H and ¹³C NMR (300 MHz, CDCl₃/DMSO-d₆) identify aromatic protons (δ 6.7–7.8 ppm) and ketone carbons (δ ~200 ppm). Multiplicity patterns confirm substituent positions .
- IR : Strong C=O stretches (~1636 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 366.9 for C₁₃H₈Br₂O) .
Advanced: How can synthetic yields be optimized for dibrominated derivatives, given reported contradictions in literature procedures?
Methodological Answer:
- Bromination conditions : Use excess Br₂ in acetic acid at 0°C to avoid over-bromination .
- Protection strategies : Ketalization of the ketone (e.g., using ethylene glycol and p-toluenesulfonic acid) prevents side reactions during bromination .
- Catalytic systems : Pd(PPh₃)₄ in Suzuki coupling improves cross-coupling efficiency (e.g., 71% yield for aryl boronic acid coupling) .
Advanced: What mechanisms underpin the pharmacological potential of dibenzocycloheptenone derivatives?
Methodological Answer:
- Tricyclic antidepressants : Derivatives like amitriptyline are synthesized via intermediates (e.g., 10,11-dihydro-dibenzo[a,d]cyclohepten-5-one), which modulate serotonin/norepinephrine reuptake .
- Oxime derivatives : Acyl-oximes (e.g., O-[2-(dimethylamino)propyl]oxime) enhance bioavailability by improving solubility .
- In vitro assays : Competitive binding studies (e.g., serotonin transporter inhibition) validate activity .
Advanced: How do photophysical properties of this compound inform its applications?
Methodological Answer:
- UV/Vis spectra : π→π* transitions (λmax ~313 nm, ε=21,600) suggest conjugation across the tricyclic system .
- Excited-state dynamics : Laser-induced studies reveal S₁→T₁ intersystem crossing (ISC) efficiency, critical for photosensitizer design .
- Computational modeling : SCF LCAO MO CI methods correlate experimental λmax with electronic transitions .
Advanced: What strategies enable regioselective functionalization of the dibenzocycloheptenone scaffold?
Methodological Answer:
- Directing groups : Bromine atoms at C3/C7 positions direct cross-coupling reactions (e.g., Suzuki, Heck) to specific sites .
- Steric control : Methyl substituents on the cycloheptenone ring enforce distorted coordination in rhodium complexes, aiding asymmetric synthesis .
- Protection-deprotection : Benzyl ethers (e.g., 2-benzyloxy derivatives) protect hydroxyl groups during Grignard additions .
Advanced: What contradictions exist in the literature regarding the biological activity of dibenzocycloheptenone derivatives?
Methodological Answer:
- Antidepressant vs. anti-inflammatory activity : Oxime derivatives show dual activity in vitro, but mechanistic studies conflict on primary targets .
- Toxicity discrepancies : Impurities like 5H-dibenzo[a,d]cyclohepten-5-one (ACI 141821) in drug formulations require stringent HPLC validation (e.g., LOD <0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
